4-(2,5-Dimethylanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid
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Overview
Description
4-(2,5-Dimethylanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a combination of functional groups, including anilino, hydroxyethylamino, and oxobutanoic acid, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-Dimethylanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of 2,5-dimethylaniline. This intermediate is then reacted with appropriate reagents to introduce the hydroxyethylamino and oxobutanoic acid groups. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high yields and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for diverse reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed: The reactions can yield various products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with different reagents makes it a versatile intermediate in organic synthesis.
Biology: In biological research, 4-(2,5-Dimethylanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid may be employed in the study of enzyme mechanisms and inhibition. Its structural features allow it to interact with specific biological targets.
Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound's ability to undergo various chemical transformations makes it a candidate for drug design and synthesis.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique properties may contribute to the development of new materials and technologies.
Mechanism of Action
The mechanism by which 4-(2,5-Dimethylanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding the precise mechanism requires detailed biochemical studies and experimental data.
Comparison with Similar Compounds
2,5-Dimethylaniline: A simpler aromatic amine with similar structural features.
2-Hydroxyethylamine: A compound with a hydroxyethylamino group.
Oxobutanoic Acid: A carboxylic acid derivative with potential reactivity.
Uniqueness: 4-(2,5-Dimethylanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid stands out due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structural complexity and reactivity make it distinct from simpler analogs.
Properties
IUPAC Name |
4-(2,5-dimethylanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-9-3-4-10(2)11(7-9)16-13(18)8-12(14(19)20)15-5-6-17/h3-4,7,12,15,17H,5-6,8H2,1-2H3,(H,16,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFPWOPFHJEHNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CC(C(=O)O)NCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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